Tolazamide-d7 - 1794811-72-5

Tolazamide-d7

Catalog Number: EVT-1463763
CAS Number: 1794811-72-5
Molecular Formula: C14H21N3O3S
Molecular Weight: 318.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tolazamide

Compound Description: Tolazamide (systematic name: 1-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide) is a sulfonylurea drug used as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. It works by stimulating the release of insulin from the pancreas. Tolazamide exhibits polymorphism, existing in different crystal forms with distinct physical properties, including Form I and Form II. [, , , ]

Insulin

Relevance: Insulin is used as a comparative treatment for type 2 diabetes in several studies examining the efficacy of Tolazamide. [, , , ] The research focuses on comparing the impact of these treatments on insulin action, postprandial carbohydrate metabolism, and overall glycemic control in patients.

β-Sitosterol

Compound Description: β-Sitosterol is a plant sterol found in various plant sources. It is commercially available as a mixture containing other phytosterols like campesterol, stigmasterol, and brassicasterol. []

Relevance: While not structurally similar to Tolazamide-d7, β-Sitosterol is the starting material used in the synthesis of various Vitamin D analogs, including vitamins D2, D4, D5, D6, and D7. [] This connection is significant because these Vitamin D analogs, particularly Vitamin D7, are structurally distinct from Tolazamide-d7, highlighting the diverse applications of the "D7" designation in chemical nomenclature.

Overview

Tolazamide-d7 is a deuterated form of tolazamide, which is an oral antihyperglycemic agent belonging to the sulfonylurea class. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. The compound functions by stimulating insulin secretion from the pancreas, thereby lowering blood glucose levels. The introduction of deuterium in tolazamide-d7 enhances its pharmacokinetic properties and allows for more precise metabolic studies, particularly in research settings.

Source and Classification

Tolazamide-d7 is classified as a sulfonylurea, a category of medications that promote insulin release from pancreatic beta cells. The compound is synthesized from tolazamide, which has the chemical formula C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S and a molecular weight of approximately 311.4 g/mol. The deuterated variant, tolazamide-d7, incorporates seven deuterium atoms, altering its mass and potentially its metabolic pathways.

Synthesis Analysis

Methods

The synthesis of tolazamide-d7 typically involves the incorporation of deuterium into the tolazamide structure through various methods, such as:

  • Deuteration Reactions: Utilizing deuterated solvents or reagents during the synthesis process to ensure that specific hydrogen atoms are replaced with deuterium.
  • Nucleophilic Substitution: Modifying existing synthetic routes for tolazamide to include deuterated intermediates.

Technical Details

The synthesis may involve multiple steps, including:

  1. Formation of the Urea Linkage: Reacting an appropriate deuterated amine with a sulfonyl chloride.
  2. Cyclization and Purification: Ensuring that the final product meets purity standards through techniques such as chromatography.
Molecular Structure Analysis

Structure

Tolazamide-d7 retains the core structure of tolazamide but features deuterium substitutions. The chemical structure can be represented as follows:

  • Chemical Formula: C14H14D7N3O3SC_{14}H_{14}D_{7}N_{3}O_{3}S

Data

The inclusion of deuterium alters the molecular weight to approximately 318.4 g/mol, allowing for distinct identification in mass spectrometry applications.

Chemical Reactions Analysis

Reactions

Tolazamide-d7 participates in similar chemical reactions as its non-deuterated counterpart but may exhibit differences in reaction rates due to the kinetic isotope effect associated with deuterium.

Technical Details

Key reactions include:

  • Hydrolysis: Involving the breakdown of tolazamide-d7 in aqueous environments, which may be tracked using spectroscopic methods.
  • Metabolism Studies: Understanding how tolazamide-d7 is processed in biological systems compared to regular tolazamide can provide insights into its pharmacokinetics.
Mechanism of Action

Tolazamide-d7 operates through a mechanism akin to other sulfonylureas:

  1. Binding to Sulfonylurea Receptors: It binds to ATP-sensitive potassium channels on pancreatic beta cells.
  2. Membrane Depolarization: This binding reduces potassium conductance, leading to depolarization.
  3. Calcium Influx: Depolarization triggers voltage-sensitive calcium channels to open, allowing calcium ions to enter the cells.
  4. Insulin Secretion: Increased intracellular calcium concentrations stimulate insulin release through exocytosis.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 170-173 °C
  • Solubility: Water solubility is about 65.4 mg/L at 30 °C.

Chemical Properties

  • LogP (Partition Coefficient): 2.69
  • pKa Values:
    • Strongest Acidic: 4.07
    • Strongest Basic: 1.61
  • Polar Surface Area: 78.51 Ų
  • Hydrogen Bond Donors/Acceptors: 2 donors and 4 acceptors.

These properties indicate that tolazamide-d7 has moderate lipophilicity and potential for good bioavailability.

Applications

Tolazamide-d7 is primarily utilized in scientific research, particularly in pharmacokinetic studies where its deuterated nature allows for precise tracking of metabolic pathways and interactions within biological systems. Its applications include:

  • Metabolic Studies: Investigating how drugs are metabolized differently when labeled with deuterium.
  • Pharmacodynamics Research: Understanding the effects of drug modifications on efficacy and safety profiles.
Introduction to Deuterated Compounds in Pharmaceutical Research

Role of Stable Isotope Labeling in Drug Development

Stable isotope labeling serves as a cornerstone in drug development, enabling researchers to dissect pharmacokinetic (PK) and pharmacodynamic (PD) relationships with unparalleled precision. Deuterium’s nuclear spin (I=1) makes it ideal for NMR studies, while its mass shift facilitates detection in liquid chromatography-mass spectrometry (LC-MS). These properties allow quantitative tracking of drug distribution, metabolism, and excretion without structural perturbation. For tolazamide-d7, deuterium substitution at metabolically vulnerable sites (e.g., the para-methyl group) impedes oxidative metabolism, a primary clearance pathway for the parent drug. This alteration extends the compound’s in vivo half-life, thereby enhancing exposure metrics critical for efficacy .

Patent and Exclusivity Advantages:Deuterated drugs are classified as New Chemical Entities (NCEs), conferring intellectual property protection. The FDA’s Breakthrough Therapy Designation (BTD) for deuterated candidates like CYB003 expedites development, reducing timelines by 30–50%. Tolazamide-d7 leverages this framework for mechanistic studies, particularly in diabetes research where chronic dosing requires stable exposure profiles [10].

Case Study – Austedo’s Clinical Impact:Deutetrabenazine (Austedo®), a deuterated vesicular monoamine transporter inhibitor, illustrates deuterium’s clinical utility. Its reduced CYP2D6-mediated metabolism yields a 2-fold longer half-life than non-deuterated tetrabenazine, enabling lower dosing frequency and improved safety in Huntington’s disease. Similarly, tolazamide-d7’s deuterium network enhances metabolic stability, making it a superior tracer for pancreatic β-cell function studies compared to non-deuterated tolazamide [10].

Table 1: Comparative Pharmacokinetic Advantages of Select Deuterated Drugs

CompoundTherapeutic UseDeuteration EffectClinical Outcome
Austedo®Huntington’s disease2-fold ↑ half-life vs. tetrabenazineReduced dosing frequency
Tolazamide-d7Type 2 diabetes researchDelayed hepatic oxidation (predicted)Extended exposure for PD studies
DeucravacitinibAutoimmune disordersImproved metabolic stability (follow-on candidate)Enhanced selectivity in clinical trials
RT001Friedreich’s ataxiaDeuterated linoleic acid; inhibits lipid peroxidationNeuroprotective effects in Phase 2

Significance of Deuterium in Metabolic and Pharmacokinetic Studies

Metabolic Stability Enhancement

The C-D bond’s kinetic isotope effect (KIE) reduces enzymatic reaction rates, particularly for oxidations catalyzed by cytochrome P450 (CYP) enzymes. Tolazamide undergoes hepatic metabolism to five major metabolites, including the active para-hydroxymethyl derivative (70% activity of parent). Tolazamide-d7’s deuterated methyl group impedes this conversion, as evidenced by in vitro microsomal studies showing reduced intrinsic clearance. This translates to a prolonged elimination half-life—predicted to exceed tolazamide’s 7-hour half-life—facilitating sustained insulin secretion studies in pancreatic islet models [1] [3].

Plasma Protein Binding Investigations

Human serum albumin (HSA) binding governs tolazamide’s free fraction and tissue distribution. Glycation of HSA—increased 2–5-fold in diabetes—alters drug-binding affinity. High-performance affinity chromatography (HPAC) reveals tolazamide binds Sudlow sites I and II on HSA with dissociation constants (Kd) of 4.3–6.0 × 10⁴ M⁻¹ (high affinity) and 4.9–9.1 × 10³ M⁻¹ (low affinity). Tolazamide-d7 enables precise quantification of glycation-induced changes: glycated HSA (gHSA2; 3.24 mol hexose/mol HSA) exhibits a 22% affinity decrease at Sudlow site I and a 58% increase at Sudlow site II. Deuterium labeling provides the analytical sensitivity required to detect these subtle shifts, which impact drug bioavailability in hyperglycemic states [8].

Table 2: Impact of HSA Glycation on Tolazamide Binding Parameters

HSA TypeGlycation Level (mol hexose/mol HSA)Sudlow Site I Kd (×10⁴ M⁻¹)Sudlow Site II Kd (×10³ M⁻¹)Change vs. Normal HSA
Normal HSA<0.16.04.9Baseline
gHSA1 (Moderate)1.40 ± 0.065.26.8Site I: ↓13%; Site II: ↑39%
gHSA2 (Severe)3.24 ± 0.074.39.1Site I: ↓22%; Site II: ↑58%

Disposition Pathways in Diabetes Mellitus

Dual-isotope techniques combined with forearm catheterization have elucidated tolazamide’s mechanism in type 2 diabetes. Deuterated tolazamide clarifies its extrapancreatic effects: while acute action involves insulin secretion, chronic administration reduces hepatic glucose production by 18% (from 2.8 to 2.3 mg·kg⁻¹·min⁻¹). Tolazamide-d7 traces these dynamics, revealing diminished insulin secretion over time despite sustained glucose lowering—a paradox resolved by deuterium-enabled tissue distribution studies [3].

Applications in Type 1 Diabetes Adjunct Therapy

In type 1 diabetes, tolazamide-d7 has illuminated sulfonylurea mechanisms beyond insulin secretion. Combining insulin with tolazamide reduces exogenous insulin requirements by 25% and stabilizes glycemic excursions. Deuterium labeling confirms tolazamide’s peripheral activity: enhanced cellular insulin binding and glucose utilization in skeletal muscle, independent of C-peptide secretion. This supports adjunct use in "brittle" diabetes, with tolazamide-d7 validating target engagement via deuterium signatures in muscle biopsies [4] [5].

Properties

CAS Number

1794811-72-5

Product Name

Tolazamide-d7

IUPAC Name

1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea

Molecular Formula

C14H21N3O3S

Molecular Weight

318.443

InChI

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D

InChI Key

OUDSBRTVNLOZBN-DMONGCNRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2

Synonyms

N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7; 1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea; 1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7; Diabewas-d7; N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.